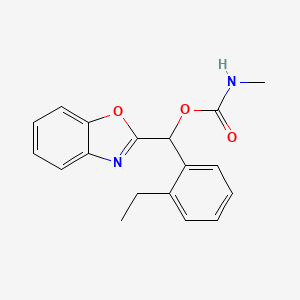
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl group and a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate typically involves the cyclization of o-bromoaryl derivatives catalyzed by copper (II) oxide nanoparticles in DMSO under air . Another method includes the use of samarium triflate as a reusable acid catalyst in an aqueous medium . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of specific enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
Benzoxazole: Shares the benzoxazole ring structure but lacks the carbamate moiety.
Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
Benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate is unique due to its specific combination of a benzoxazole ring with a phenyl group and a carbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
104030-02-6 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
[1,3-benzoxazol-2-yl-(2-ethylphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-8-4-5-9-13(12)16(23-18(21)19-2)17-20-14-10-6-7-11-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21) |
InChIキー |
YFQGXHMBKHDNCY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(C2=NC3=CC=CC=C3O2)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


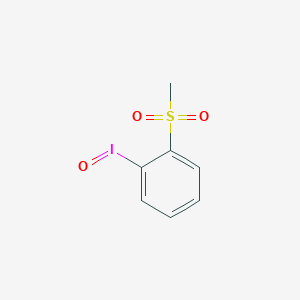
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
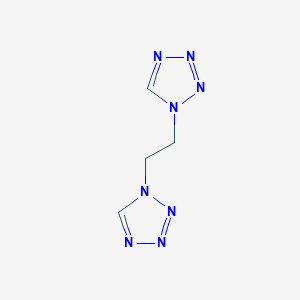
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
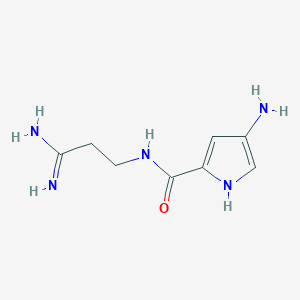
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
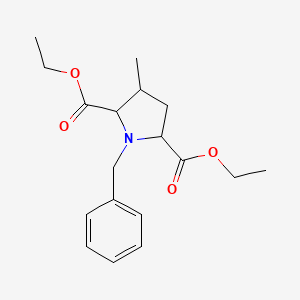
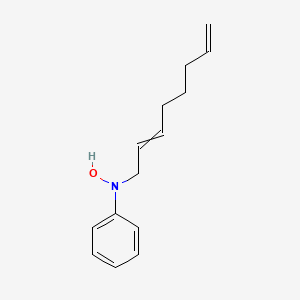
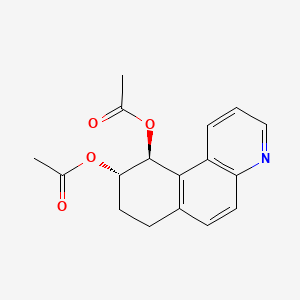
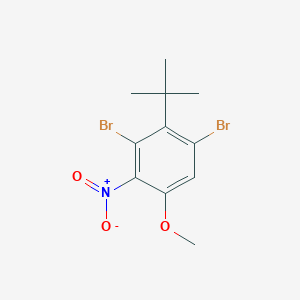
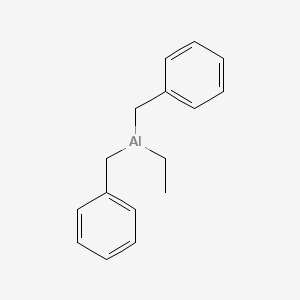
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
